methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Description
This compound belongs to a class of α,β-unsaturated nitriles featuring a pyrido[1,2-a]pyrimidin-4-one core. Its structure includes:
- Methyl ester group: Enhances lipophilicity and metabolic stability.
- 4-tert-Butylphenoxy substituent: A bulky hydrophobic group that likely influences binding affinity to biological targets.
- α,β-unsaturated nitrile (acrylonitrile): A reactive electrophilic moiety critical for covalent interactions with cysteine residues in proteins, as seen in RGS4 inhibitors .
The compound’s molecular formula is C₂₃H₂₂N₃O₄ (estimated molecular weight: 404.45 g/mol). Its stereochemistry (E-configuration) ensures proper spatial alignment for target engagement.
Properties
IUPAC Name |
methyl (E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-23(2,3)16-8-10-17(11-9-16)30-20-18(13-15(14-24)22(28)29-4)21(27)26-12-6-5-7-19(26)25-20/h5-13H,1-4H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQRVBXHWRKNH-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the 4-tert-Butylphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidin-4-one with 4-tert-butylphenol in the presence of a base.
Formation of the Cyanopropenoate Moiety: The final step involves the Knoevenagel condensation of the substituted pyrido[1,2-a]pyrimidin-4-one with malononitrile and methyl acrylate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Industrial Applications: Its derivatives may find use in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The pyrido[1,2-a]pyrimidin-4-one scaffold is conserved across analogs, but substituents at the 2-phenoxy and terminal positions vary significantly:
*Note: logP values estimated via computational tools (e.g., XLogP3).
Key Functional Differences
- Electrophilic Reactivity : The target compound’s acrylonitrile group enables covalent modification of cysteine residues in RGS proteins, similar to CCG-63802 and CCG-63808 . Amide analogs (e.g., ) lack this reactivity, reducing off-target effects but also potency.
- Halogenated Phenoxy (Cl, Br): Enhance logP and introduce halogen bonding, as seen in . Methoxy vs. Ethyl Groups: Methoxy () improves solubility but may reduce membrane permeability compared to ethyl or tert-butyl groups.
Biological Activity
Methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core linked to a cyanopropenoate moiety and a tert-butylphenoxy group. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrido[1,2-a]pyrimidine Ring : Utilizing appropriate precursors and catalysts.
- Introduction of the Cyanopropenoate Group : Achieved through condensation reactions.
- Attachment of the Tert-butylphenoxy Group : Involves nucleophilic substitution methods.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Significant | 32 µg/mL |
| Staphylococcus aureus | Moderate | 16 µg/mL |
| Mycobacterium tuberculosis | High | 8 µg/mL |
These findings suggest that the compound may possess a broad spectrum of antimicrobial activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Nucleic Acid Synthesis : By interacting with bacterial DNA or RNA polymerases.
- Disruption of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds with promising results:
-
Study on Antibacterial Activity :
- A series of pyrido[1,2-a]pyrimidine derivatives were tested for antibacterial properties.
- Results indicated that modifications at specific positions enhanced activity against resistant strains.
-
Toxicity Assessment :
- Hemolytic assays conducted on potent derivatives indicated low toxicity profiles, suggesting potential for therapeutic applications without significant side effects.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate?
- Methodology : Use a combination of 1H/13C NMR to resolve the E/Z configuration of the α,β-unsaturated ester and cyano groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass, especially given the compound’s high molecular complexity (e.g., tert-butylphenoxy and pyrido[1,2-a]pyrimidinone moieties). IR spectroscopy can confirm the presence of carbonyl (C=O) and cyano (C≡N) functional groups .
Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?
- Methodology : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of flow chemistry to enhance reproducibility in complex syntheses. Monitor intermediates via thin-layer chromatography (TLC) and use HPLC purification to isolate the final product with ≥95% purity .
Q. What stability considerations are essential for storing this compound under laboratory conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (30–80% RH). Use HPLC-UV to track degradation products, focusing on hydrolysis of the ester or oxidation of the pyrido-pyrimidinone core. Store in anhydrous DMSO or under inert gas (N2/Ar) to prevent moisture absorption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodology : Synthesize analogs with modifications to the 4-tert-butylphenoxy group (e.g., replacing tert-butyl with methyl or trifluoromethyl) and the cyanopropenoate moiety (e.g., substituting cyano with nitro or halogens). Test analogs in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters. provides a comparative framework for substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for pyrido-pyrimidinone derivatives?
- Methodology : Perform meta-analysis of published datasets to identify confounding variables (e.g., assay protocols, cell lines). Use molecular docking to validate target binding hypotheses. For example, demonstrates how thieno-pyrimidine analogs interact with ATP-binding pockets in kinases. Validate findings with isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Compare results with experimental data from Caco-2 cell assays to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
